ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

Description

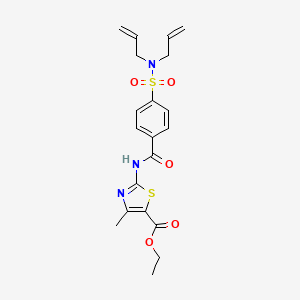

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a synthetic thiazole derivative characterized by a 4-methylthiazole-5-carboxylate core linked to a benzamido group substituted with a N,N-diallylsulfamoyl moiety. The compound’s structure integrates key functional groups:

- Thiazole ring: A heterocyclic scaffold known for its role in medicinal chemistry, particularly in antimicrobial and antiviral agents.

- Ethyl ester: A common prodrug strategy to improve bioavailability.

Properties

IUPAC Name |

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S2/c1-5-12-23(13-6-2)30(26,27)16-10-8-15(9-11-16)18(24)22-20-21-14(4)17(29-20)19(25)28-7-3/h5-6,8-11H,1-2,7,12-13H2,3-4H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIASIKRZHZUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the thiazole derivative and 4-(N,N-diallylsulfamoyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate has garnered attention for its potential as a scaffold in drug development. Its structure allows for modifications that can enhance biological activity against various pathogens.

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Bacillus subtilis and fungi like Aspergillus niger . The sulfamoyl group in this compound may interact with bacterial enzymes, potentially leading to effective antibacterial agents.

- Enzyme Inhibition : The compound's mechanism of action involves mimicking natural substrates, thereby inhibiting specific enzymes. This characteristic can be exploited in designing inhibitors for therapeutic targets in infectious diseases .

Material Science

In material science, this compound serves as a precursor for synthesizing novel polymers. These polymers can possess unique physical and chemical properties suitable for various applications, including coatings and composites.

- Polymer Synthesis : The compound's ability to undergo polymerization reactions makes it valuable in creating materials with tailored properties. This is particularly relevant for developing materials that require specific mechanical or thermal characteristics.

Biological Studies

The compound is also utilized in biological research as a probe to study enzyme interactions and inhibition mechanisms.

- Biochemical Probing : By modifying the structure of this compound, researchers can create probes that selectively bind to target enzymes or receptors, allowing for detailed studies on their function and regulation .

Industrial Applications

In industrial contexts, this compound can be employed in the development of new catalysts and as a precursor for synthesizing other complex molecules.

- Catalyst Development : Its structural features lend themselves to catalytic processes, potentially improving reaction efficiency in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The thiazole ring can also interact with nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related thiazole derivatives, highlighting key differences in substituents, synthesis, and applications:

Key Comparison Points :

Structural Variations :

- The target compound ’s N,N-diallylsulfamoyl group distinguishes it from ureido (Compound 3) or hydroxyaryl (H52223) analogs. This sulfonamide moiety may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler substituents .

- NL-AC ’s acryloyloxy and formyl groups enable ESIPT-based fluorescence, a property absent in the target compound .

Synthetic Methodology :

- Most analogs (e.g., Compound 3, NL-AC) utilize coupling reactions (e.g., amide/ureido bond formation) similar to the target compound’s proposed synthesis .

- Commercial derivatives (e.g., H52223) emphasize scalability but lack functional complexity .

Biological and Functional Relevance: Antiviral activity: Compound 3’s ureido group targets Flavivirus envelope proteins, suggesting that the target compound’s sulfamoyl group could be optimized for similar applications .

Physicochemical Properties :

Biological Activity

Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 298.37 g/mol

The structure includes a thiazole ring, which is known for its pharmacological properties, and a sulfonamide moiety that may enhance its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar thiazole compounds effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus . The incorporation of the N,N-diallylsulfamoyl group may enhance this activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration.

Anticancer Properties

Thiazole derivatives have been reported to possess anticancer properties. In vitro studies showed that this compound exhibited cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance . This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.